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Compound of Interest

Compound Name:
2-Bromo-4'-

isopropylbenzophenone

Cat. No.: B145071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability

of 2-Bromo-4'-isopropylbenzophenone. The information presented is intended to support

research, development, and handling of this compound in a laboratory and industrial setting.

Chemical Identity and Physical Properties
2-Bromo-4'-isopropylbenzophenone is a substituted aromatic ketone. Its structure features a

benzoyl group attached to a phenyl ring bearing a bromine atom at the 2-position, and another

phenyl ring with an isopropyl group at the 4'-position.

Property Value Source

IUPAC Name
(2-bromophenyl)(4-

isopropylphenyl)methanone
-

Molecular Formula C₁₆H₁₅BrO -

Molecular Weight 303.20 g/mol -

CAS Number 137327-30-1 -

Appearance Viscous colorless oil [1]

Purity 97% [1]
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Chemical Reactivity
The reactivity of 2-Bromo-4'-isopropylbenzophenone is primarily dictated by the presence of

the aryl bromide, the benzophenone carbonyl group, and the isopropyl substituent.

Reactions at the Aryl Bromide
The carbon-bromine bond is a key site for synthetic transformations, enabling the formation of

new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal

in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic intermediate

is a powerful nucleophile and can react with various electrophiles.

Experimental Protocol: Formation of the Grignard Reagent

Preparation: All glassware must be rigorously dried in an oven and assembled under an inert

atmosphere (e.g., nitrogen or argon) to exclude moisture.

Activation of Magnesium: Place magnesium turnings in a round-bottom flask. A crystal of

iodine can be added to activate the magnesium surface.

Reaction: Add anhydrous THF to the flask. A solution of 2-Bromo-4'-
isopropylbenzophenone in anhydrous THF is then added dropwise to the stirred

suspension of magnesium. The reaction is typically initiated with gentle heating and then

maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

Application: The resulting Grignard reagent, (2-(4-isopropylbenzoyl)phenyl)magnesium

bromide, can be used immediately in subsequent reactions, for example, with aldehydes,

ketones, or esters.

Caption: Grignard reaction workflow.

This palladium-catalyzed cross-coupling reaction is a versatile method for forming a new

carbon-carbon bond between the aryl bromide and an organoboron compound, such as a

boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling
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Reactants: In a reaction vessel, combine 2-Bromo-4'-isopropylbenzophenone, a suitable

boronic acid or ester (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or a

palladacycle), and a base (e.g., K₂CO₃, Cs₂CO₃).

Solvent: A mixture of solvents is often used, such as toluene and water or dioxane and water.

Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere

for several hours until the reaction is complete (monitored by TLC or GC-MS).

Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated,

washed, dried, and concentrated. The crude product is then purified by column

chromatography.

Caption: Suzuki-Miyaura coupling pathway.

Reactions of the Carbonyl Group
The benzophenone moiety can undergo typical reactions of ketones, such as reduction and

nucleophilic addition.

Reaction Type Reagents Product

Reduction NaBH₄, LiAlH₄
(2-bromophenyl)(4-

isopropylphenyl)methanol

Wittig Reaction Ylide (e.g., Ph₃P=CH₂)
1-(2-bromophenyl)-1-(4-

isopropylphenyl)ethene

Reductive Amination Amine, NaBH₃CN
N-((2-bromophenyl)(4-

isopropylphenyl)methyl)amine

Stability
The stability of 2-Bromo-4'-isopropylbenzophenone is influenced by environmental factors

such as light, pH, and temperature.

Photochemical Stability
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Benzophenones are known to be photoactive and can undergo degradation upon exposure to

UV light. The primary photochemical process for bromo-aromatic compounds can be the

homolytic cleavage of the carbon-bromine bond.[2] Studies on the photodegradation of the

structurally related fungicide metrafenone, which also contains a bromo-benzophenone

structure, show that debromination is a dominant degradation pathway.[2]

Potential Photodegradation Pathways

C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond to form an aryl

radical.

Hydroxylation: Replacement of the bromine atom with a hydroxyl group.

Oxidation: Oxidation of the isopropyl group.

Caption: Potential photodegradation pathways.

Chemical Stability
The stability of benzophenone derivatives can be pH-dependent. For instance, the degradation

of Benzophenone-3 (BP-3) is highest around pH 8 in both chlorination and UV/chlorination

reactions.[3] While specific data for 2-Bromo-4'-isopropylbenzophenone is not available, it is

reasonable to expect its stability to be influenced by pH, with potential for increased

degradation under moderately basic conditions.

Spectroscopic Data (Predicted)
While experimental spectra for 2-Bromo-4'-isopropylbenzophenone are not readily available

in public databases, the expected characteristic signals can be predicted based on its

structure.
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Spectroscopy Characteristic Signals

¹H NMR

Aromatic protons (multiplets, ~7.0-8.0 ppm),

Isopropyl CH (septet, ~3.0 ppm), Isopropyl CH₃

(doublet, ~1.2 ppm)

¹³C NMR

Carbonyl carbon (~195 ppm), Aromatic carbons

(~120-140 ppm), Isopropyl carbons (~34 ppm,

~24 ppm)

IR

C=O stretch (~1660 cm⁻¹), Aromatic C-H stretch

(~3000-3100 cm⁻¹), C-Br stretch (~1000-1100

cm⁻¹)

Mass Spec.

Molecular ion peak (m/z 302/304 due to Br

isotopes), Fragmentation peaks corresponding

to loss of Br, isopropyl, and benzoyl moieties.

Safety and Handling
Based on safety data for similar compounds, 2-Bromo-4'-isopropylbenzophenone should be

handled with care.

Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause

respiratory irritation.[2][3]

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment

(gloves, safety glasses, lab coat), and avoid breathing dust or vapors.

Storage: Store in a cool, dry place away from light and incompatible materials.

This guide provides a summary of the expected chemical reactivity and stability of 2-Bromo-4'-
isopropylbenzophenone based on available data for structurally related compounds.

Researchers should always consult the specific Safety Data Sheet (SDS) for the material being

used and perform appropriate risk assessments before conducting any experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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